2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide
Overview
Description
2-chloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide is a chemical compound with the CAS Number: 1383468-73-2. It has a molecular weight of 288.06 . The IUPAC name for this compound is 2-chloro-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetohydrazide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6Cl2F3N3O/c9-2-6(17)15-16-7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2,(H,14,16)(H,15,17). The InChI key is QVSMDXOYEIBZSO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 288.06 . It should be stored at 4°C and protected from light .Scientific Research Applications
Synthesis and Characterization
Supramolecular Architectures : A study by Khalid et al. (2021) highlighted the synthesis of pyridine-based hydrazone derivatives including variations of acetohydrazide. These were synthesized via ultrasonication and characterized using spectral analysis and X-ray crystallography, providing insights into their geometry and optical properties (Khalid et al., 2021).
Antitubercular Activity : Mohite et al. (2021) studied novel 2-(1H-tetrazol-5-yl) pyridine derivatives synthesized from pyridine nitrile, evaluating their antitubercular activity against Mycobacterium Tuberculosis (Mohite et al., 2021).
Antimicrobial Evaluation : Fuloria et al. (2009) explored the synthesis of derivatives from 2-chloro-3-methylphenoxy acetohydrazide, examining their antibacterial and antifungal activities (Fuloria et al., 2009).
Pharmaceutical and Biomedical Applications
Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and evaluated them for antidepressant and nootropic activities, finding potential for CNS active agents (Thomas et al., 2016).
Analgesic and Anti-inflammatory Activities : Dewangan et al. (2015) synthesized 1, 3, 4-oxadiazole derivatives and evaluated their analgesic and anti-inflammatory effects, demonstrating significant potential in these areas (Dewangan et al., 2015).
Chemical Synthesis and Structural Analysis
Boronic Acid Synthesis : Liu Guoqua (2014) studied the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, discussing various reaction conditions and characterizing the product's purity and structure (Liu Guoqua, 2014).
Halogen Shuffling in Pyridines : Mongin et al. (1998) described a method for selectively substituting halogens in 2-chloro-6-(trifluoromethyl)pyridine, a process important for further chemical manipulations (Mongin et al., 1998).
Additional Applications
DNA Binding Studies : Eesee (2016) synthesized a Ni(II) complex of a derivative and analyzed its DNA binding activity, providing insights into potential biomedical applications (Eesee, 2016).
Antioxidant and Antimicrobial Activities : Bonacorso et al. (2015) synthesized novel pyridine derivatives and evaluated their antioxidant and antimicrobial properties, highlighting the compound's potential in health-related applications (Bonacorso et al., 2015).
Future Directions
Properties
IUPAC Name |
2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3N3O/c9-2-6(17)15-16-7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSMDXOYEIBZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NNC(=O)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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